ZOSUQUIDAR
Description
Overview of Efflux Pump-Mediated Resistance
Efflux pumps are transmembrane transporter proteins found in the cell membranes of various organisms, including bacteria and human cells. frontiersin.orgnih.gov Their primary function is to actively translocate a variety of substrates from the intracellular environment to the extracellular space. frontiersin.orgmdpi.comnih.gov In the context of drug resistance, these pumps can expel therapeutic compounds, thereby reducing their intracellular concentration below the level required to exert a therapeutic effect. frontiersin.orgnih.govmdpi.com Multidrug efflux pumps are capable of recognizing and transporting multiple chemically distinct substances, contributing significantly to the MDR phenotype. frontiersin.orgfrontiersin.org
Overview of Efflux Pump-Mediated Resistance
Significance of ATP-Binding Cassette (ABC) Transporters in Biological Resistance
The ATP-Binding Cassette (ABC) transporter superfamily is a large and diverse group of membrane proteins that utilize the energy derived from ATP hydrolysis to transport a wide array of substrates across biological membranes. medtechbcn.comwikipedia.orgcaister.com In humans, the ABC transporter superfamily comprises at least 48 genes, divided into seven distinct subfamilies. medtechbcn.comwikipedia.orgnih.gov These transporters play crucial roles in various physiological processes, including the transport of lipids, peptides, ions, and xenobiotics. medtechbcn.comwikipedia.org A critical function of certain ABC transporters in biological resistance is their ability to efflux drugs from cells, thereby limiting intracellular drug accumulation. nih.govmedtechbcn.comwikipedia.org Overexpression of specific ABC transporters is a major factor contributing to multidrug resistance in cancer cells and microorganisms. nih.govmedtechbcn.comwikipedia.org While bacterial ABC proteins can function as both importers and exporters, eukaryotic ABC proteins primarily act as efflux pumps. caister.comnih.gov
P-glycoprotein (ABCB1/MDR1): A Primary Mediator of Multidrug Efflux
P-glycoprotein (P-gp), also known as Multidrug Resistance protein 1 (MDR1) or ATP-binding cassette sub-family B member 1 (ABCB1), is a well-characterized ABC transporter that plays a central role in multidrug resistance, particularly in cancer chemotherapy. medtechbcn.comwikipedia.orgwikipedia.orgmdpi.com It was one of the first ABC transporters to be identified and is among the most extensively studied. wikipedia.orgnih.gov
Biological Role and Expression in Organisms
P-glycoprotein is an important protein of the cell membrane that functions as an ATP-dependent efflux pump with broad substrate specificity. wikipedia.org It is found in animals, fungi, and bacteria, and is believed to have evolved as a defense mechanism against harmful substances. wikipedia.org In humans, P-gp is encoded by the ABCB1 gene and is widely expressed in many healthy tissues, including the gastrointestinal tract, liver, kidney, and at the blood-brain barrier. mdpi.comscielo.brnih.gov This tissue distribution suggests a physiological role in protecting vital organs and the fetus from xenobiotics by limiting their absorption, promoting their excretion, and restricting their entry into sensitive areas like the brain. wikipedia.orgscielo.brnih.gov P-gp is expressed in a polarized manner in the apical membranes of cells lining the intestine and kidney tubules, as well as on endothelial cells at the blood-brain barrier. nih.govwikipedia.orgnih.gov Overexpression of ABCB1 has been linked to the development of chemotherapy resistance across multiple cancer types, including ovarian, breast, and lung cancers. mdpi.comgenscript.com
Structural Features and Domains of P-glycoprotein Relevant to Transport
Human P-glycoprotein is a single polypeptide chain typically around 170-180 kDa in size, consisting of 1280 amino acids. nih.govnih.govmdpi.com It is a glycosylated protein found in the plasma membrane. nih.gov Structurally, P-gp comprises two homologous halves, each containing six transmembrane helices (TMs) and a cytoplasmic nucleotide-binding domain (NBD). nih.govmdpi.commdpi.com These two halves are connected by a linker region. mdpi.com The transmembrane domains form the pore through which substrates are transported across the membrane, while the NBDs bind and hydrolyze ATP, providing the energy for transport. caister.comnih.govnih.gov The arrangement of TMD1, followed by NBD1, TMD2, and NBD2 is characteristic of this full transporter. mdpi.com Recent structural studies, utilizing techniques like cryogenic electron microscopy (cryo-EM), have provided detailed insights into the conformational states of P-gp during its transport cycle. mdpi.com These studies have revealed a central drug-binding pocket, a vestibule, and an access tunnel within the transmembrane domains, which are crucial for substrate recognition and translocation. mdpi.com The protein undergoes dynamic conformational changes, transitioning between inward-facing, occluded, and outward-facing states to transport substrates against their concentration gradient. mdpi.com
Substrate Promiscuity of P-glycoprotein
A remarkable feature of P-glycoprotein is its exceptionally broad substrate specificity, often referred to as substrate promiscuity. wikipedia.orgnih.govnih.gov P-gp can transport a wide variety of chemically diverse compounds, including many therapeutic drugs, lipids, steroids, and xenobiotics. wikipedia.org This promiscuity makes it challenging to predict whether a given compound will be a P-gp substrate based solely on its chemical structure. nih.gov Substrates often tend to be hydrophobic and may possess a positive charge, along with characteristic hydrogen bond acceptor patterns. nih.gov The ability of P-gp to transport such a wide range of molecules contributes to its physiological roles in detoxification and its clinical significance in mediating multidrug resistance. wikipedia.orgnih.govnih.gov Examples of P-gp substrates include various chemotherapeutic agents (such as doxorubicin (B1662922), vinblastine, and paclitaxel), immunosuppressants (like tacrolimus (B1663567) and cyclosporine A), and other drugs such as digoxin (B3395198) and quinidine. wikipedia.orgnih.govpharmacologyeducation.orgresearchgate.net The broad substrate specificity is linked to the flexibility of the transporter and the nature of its binding sites within the transmembrane domains. mdpi.commdpi.commdpi.com
Structural Features and Domains of P-glycoprotein Relevant to Transport
Historical Context of P-glycoprotein Modulators
The identification of P-gp as a primary driver of MDR spurred efforts to develop agents capable of inhibiting its efflux activity and thereby restoring sensitivity to transported drugs. This led to the development of different generations of P-gp modulators or inhibitors, also referred to as chemosensitizers or reversal agents scielo.br.
First and Second-Generation Modulators: Mechanistic Considerations and Limitations
The initial approach to overcoming P-gp-mediated resistance involved repurposing existing drugs that were found to inhibit P-gp activity. These compounds constitute the first generation of P-gp modulators.
First-Generation Modulators: These were typically pharmacologically active compounds already in clinical use for other indications, such as the calcium channel blocker verapamil (B1683045) and the immunosuppressant cyclosporine A globalresearchonline.netmdpi.com. While they demonstrated P-gp inhibitory activity, they generally exhibited low affinity and selectivity for P-gp, requiring high concentrations to achieve significant inhibition globalresearchonline.netmdpi.com. At these high concentrations, their inherent pharmacological activities led to significant toxicity and unpredictable pharmacokinetic interactions with co-administered chemotherapy drugs, limiting their clinical utility scielo.brglobalresearchonline.netmdpi.comnih.gov. Many first-generation inhibitors were also substrates for P-gp themselves, further complicating their pharmacokinetic profiles nih.gov.
Table 1: Characteristics and Limitations of First-Generation P-gp Modulators
| Characteristic | Description | Limitations | Examples |
| Origin | Existing clinically used drugs | High toxicity at effective P-gp inhibitory doses | Verapamil, Cyclosporine A |
| P-gp Affinity/Selectivity | Low affinity, low selectivity | Required high concentrations for inhibition | |
| Pharmacokinetics | Often P-gp substrates themselves, unpredictable interactions with chemotherapy | Significant pharmacokinetic alterations of co-administered drugs | |
| Toxicity | Dose-limiting toxicity due to inherent pharmacological activity | Unwanted immunosuppressive (Cyclosporine A) or cardiovascular (Verapamil) effects |
Second-Generation Modulators: To address the limitations of the first generation, second-generation modulators were developed through structural modifications of the earlier compounds, aiming for improved P-gp affinity and reduced intrinsic pharmacological activity globalresearchonline.netnih.gov. Examples include dexverapamil (B1218737) (an R-isomer of verapamil) and valspodar (B1684362) (PSC 833), a non-immunosuppressive analog of cyclosporine A scielo.brnih.gov. These modulators generally showed higher specificity for P-gp compared to the first generation nih.gov. However, a significant limitation of many second-generation inhibitors was their interaction with cytochrome P450 3A4 (CYP3A4) and other ABC transporters, leading to complex pharmacokinetic alterations and potential drug-drug interactions with co-administered chemotherapeutics that are also substrates of these enzymes and transporters scielo.brnih.govscielo.br. This made it difficult to predict and manage the plasma concentrations of chemotherapy drugs, contributing to variable clinical outcomes scielo.brscielo.br.
Table 2: Characteristics and Limitations of Second-Generation P-gp Modulators
| Characteristic | Description | Limitations | Examples |
| Origin | Structural modifications of first-generation inhibitors | Significant inhibition of CYP3A4 and other ABC transporters | Dexverapamil, Valspodar |
| P-gp Affinity/Selectivity | Higher affinity and selectivity than first generation | Interaction with other transporters and enzyme systems | |
| Pharmacokinetics | Designed for less impact on chemotherapy PK than first generation | Unpredictable pharmacokinetic alterations due to CYP3A4 and transporter interactions | |
| Toxicity | Reduced intrinsic pharmacological activity compared to first generation | Still exhibited some undesirable toxicity features |
Emergence of Third-Generation P-glycoprotein Modulators
The clinical failures and significant limitations of the first and second-generation P-gp modulators highlighted the need for compounds with higher specificity, potency, and minimal pharmacokinetic interactions mdpi.comnih.gov. This led to the development of third-generation P-gp modulators, which were designed to overcome the shortcomings of their predecessors nih.govresearchgate.netresearchgate.net.
Third-generation modulators were often developed using approaches such as combinatorial chemistry and structure-activity relationship studies to identify compounds with high affinity and specificity for P-gp and reduced interaction with CYP3A4 and other transporters mdpi.com. The goal was to create potent inhibitors that could effectively block P-gp mediated efflux at clinically achievable concentrations without significantly altering the pharmacokinetics of co-administered chemotherapy drugs or causing unacceptable toxicity nih.govresearchgate.netnih.gov.
Zosuquidar (B1662489) (development code LY-335979) is a notable example of a third-generation P-gp modulator researchgate.netnih.govwikipedia.orgdrugbank.com. It is a potent and specific inhibitor of P-gp researchgate.netcore.ac.ukncats.io. Research indicates that this compound binds to the central binding pocket of P-gp, acting as a competitive inhibitor researchgate.net. It has demonstrated the ability to restore sensitivity to various chemotherapeutic agents, such as doxorubicin, vinblastine, etoposide (B1684455), and Taxol, in P-gp-expressing cell lines researchgate.net.
Preclinical studies with this compound showed promising results, including high affinity binding to P-gp and potent in vitro reversal of drug resistance researchgate.netaacrjournals.org. Furthermore, preclinical data suggested that this compound had minimal effects on the pharmacokinetic profile of co-administered P-gp substrates like doxorubicin and paclitaxel (B517696) researchgate.netaacrjournals.org. This characteristic was a key objective for third-generation modulators, aiming to avoid the complex drug interactions seen with earlier generations researchgate.netnih.gov.
In vitro studies have shown that this compound can completely or partially restore drug sensitivity in P-gp-expressing leukemia cell lines and enhance the cytotoxicity of anthracyclines and gemtuzumab ozogamicin (B1678132) in primary acute myeloid leukemia (AML) blasts with active P-gp researchgate.net. This compound was found to be more potent than cyclosporine A in inhibiting P-gp in cells with high P-gp activity researchgate.net.
Despite the promising preclinical and in vitro data, clinical trials with third-generation P-gp modulators, including this compound, have faced challenges mdpi.combiorxiv.org. While some studies showed that this compound could be safely administered and achieve plasma concentrations sufficient to inhibit P-gp, pivotal trials did not consistently demonstrate improved clinical outcomes when combined with chemotherapy, particularly in complex diseases like AML researchgate.netnih.govncats.io. The reasons for the limited clinical success are complex and may involve factors such as the heterogeneity of resistance mechanisms (including the involvement of other efflux transporters like MRP1 and BCRP), the influence of the tumor microenvironment, and potential off-target effects not fully anticipated from preclinical studies mdpi.comnih.govnih.gov.
Table 3: Characteristics of Third-Generation P-gp Modulators (including this compound)
| Characteristic | Description |
| Origin | Designed through rational drug design, combinatorial chemistry |
| P-gp Affinity/Selectivity | High affinity and specificity for P-gp |
| Pharmacokinetics | Minimal interaction with CYP3A4 and other ABC transporters (goal) |
| Toxicity | Aim for lower toxicity and fewer drug interactions |
| Examples | This compound, Tariquidar, Laniquidar |
Research into P-gp modulators continues, with ongoing efforts to develop even more effective strategies to overcome transporter-mediated MDR. This includes exploring novel compounds, combination therapies targeting multiple resistance pathways, and innovative drug delivery systems mdpi.com.
Properties
CAS No. |
167354-40-7 |
|---|---|
Molecular Formula |
C32H31F2N3O2 |
Molecular Weight |
527.612 |
Origin of Product |
United States |
Zosuquidar: a Potent Modulator of P Glycoprotein Function
Genesis and Development of ZOSUQUIDAR (B1662489) as a Third-Generation Inhibitor
The development of P-glycoprotein inhibitors has evolved through several generations, aiming to identify compounds with improved potency, specificity, and pharmacokinetic profiles. First-generation inhibitors, such as verapamil (B1683045) and cyclosporine A, demonstrated P-gp modulation but were often limited by significant toxicity and unfavorable pharmacokinetic interactions with co-administered drugs. mims.comwikidata.orgwikipedia.org Second-generation inhibitors, including valspodar (B1684362) and biricodar, showed reduced toxicity but still presented challenges with unpredictable pharmacokinetic interactions and potential interactions with other transporter proteins. mims.comwikidata.org
This compound emerged as a third-generation P-gp inhibitor, specifically developed to overcome the limitations of earlier compounds. mims.comwikipedia.orgwikipedia.orgwikipedia.orgmims.comwmcloud.orgmims.com Compared to first-generation inhibitors like verapamil or quinidine, this compound exhibits multiple advantages, including higher binding affinity, enhanced specificity for P-gp, and a lack of significant pharmacokinetic interactions with many co-administered P-gp substrates in preclinical studies. wikipedia.orgwmcloud.orgfishersci.se This improved profile was intended to allow for the administration of full-dose antitumor therapy alongside P-gp inhibition, thereby more effectively assessing the impact of P-gp modulation on clinical outcomes. mims.comfishersci.se
This compound was initially characterized by Syntex Corporation before its acquisition by Roche in 1990. Roche subsequently licensed the drug to Eli Lilly in 1997. wikidata.org The chemical formula for this compound (free base) is C₃₂H₃₁F₂N₃O₂, with a molecular weight of 527.60 g/mol . wikipedia.org
Molecular Basis of this compound's Potency and Selectivity
This compound exerts its potent inhibitory effect by directly interacting with P-glycoprotein, effectively blocking its drug efflux activity. wikidata.org Structural studies, including cryo-electron microscopy, have revealed that this compound binds within the central cavity of P-gp, leading to a fully occluded conformation. wikipedia.orgmims.com This is in contrast to P-gp substrates, which tend to bind asymmetrically within the transporter's binding pocket. wikipedia.org The drug-binding pocket of P-gp is known for its ability to accommodate multiple ligands simultaneously, and the presence of aromatic residues within this pocket may contribute to its adaptive plasticity, facilitating the binding of diverse compounds like this compound. mims.com
The high affinity of this compound for P-gp is a key aspect of its potency. wikipedia.orgwmcloud.orgwikipedia.org Research has identified specific phenylalanine-tyrosine structural motifs within the transmembrane region of P-gp that are crucial for the high-affinity binding of inhibitors like this compound. wikipedia.org These interactions are believed to mediate the inhibition of P-gp's ATPase activity, which is the energy source for its efflux function. wikipedia.orgciteab.com Mutation of these critical residues can alter the interaction, potentially switching the effect from inhibition to stimulation of ATPase activity. wikipedia.org
The high P-gp inhibitory potency of this compound is reflected in its low nanomolar IC₅₀ values, which can vary depending on the specific substrate and cell model used in experimental settings. wikipedia.orgwmcloud.org this compound has generally been considered a specific inhibitor of P-gp, with studies indicating it does not significantly affect the activity of other ABC transporters such as multidrug resistance-associated proteins (MRP) 1 and 2, or breast cancer resistance protein (BCRP). wikipedia.orgwmcloud.org However, more recent in vitro and in silico investigations have demonstrated that this compound can weakly inhibit human organic cation transporters (OCT) 1, 2, and 3, although this inhibition is considerably less potent than its effect on P-gp. wikipedia.orgwmcloud.orgresearchgate.net This finding is important to consider in experimental designs utilizing this compound to avoid potential misinterpretations of results when P-gp substrates are also transported by OCTs. wmcloud.org
Role of this compound in Overcoming Efflux-Mediated Drug Resistance
Overexpression of P-glycoprotein is a well-established mechanism of multidrug resistance in various cancers, including acute myeloid leukemia (AML). wikipedia.orgmims.comwikidata.org P-gp actively pumps a broad spectrum of structurally unrelated chemotherapeutic drugs out of cancer cells, leading to decreased intracellular drug concentrations and reduced treatment efficacy. wikidata.orgwikipedia.orgmims.comwikidata.org
By inhibiting the efflux activity of P-gp, this compound has demonstrated the ability to restore intracellular drug accumulation and resensitize resistant cancer cells to cytotoxic agents. wikidata.org In vitro studies using P-gp-expressing leukemia cell lines and primary AML blasts with active P-gp have shown that this compound can completely or partially restore sensitivity to various chemotherapeutic drugs, including anthracyclines like daunorubicin (B1662515), idarubicin, and mitoxantrone, as well as gemtuzumab ozogamicin (B1678132). wikidata.orgresearchgate.net These studies also indicated that this compound was more potent in inhibiting P-gp function compared to cyclosporine A in cell lines exhibiting high P-gp activity. wikidata.orgresearchgate.net
Research findings have indicated that this compound concentrations in the range of 50 to 100 nM are sufficient to circumvent P-gp-mediated drug resistance in various cell culture systems. mims.comfishersci.se Preclinical studies in tumor-bearing mice models with P-gp expressing implants further supported this compound's efficacy in restoring drug sensitivity. mims.com An important characteristic observed in animal studies, differentiating this compound from some earlier P-gp inhibitors, was its apparent lack of significant alteration on the pharmacokinetic profiles of co-administered P-gp substrates such as doxorubicin (B1662922), paclitaxel (B517696), and etoposide (B1684455). mims.comfishersci.se This suggested the potential for combining this compound with standard chemotherapy regimens without necessitating substantial dose modifications of the cytotoxic agents. mims.comfishersci.se
Mechanistic Dissection of Zosuquidar Action at the Molecular and Cellular Level
Interaction with P-glycoprotein
Zosuquidar (B1662489) binds to P-glycoprotein, primarily within a central drug-binding pocket located within the transmembrane domains (TMDs) of the transporter. nih.govresearchgate.net This binding event is crucial for its inhibitory action.
Binding Site Characteristics and Molecular Docking Studies
Structural studies, including cryo-electron microscopy (cryo-EM), have provided detailed insights into how this compound interacts with the P-gp binding pocket. The drug-binding site of P-gp is known for its polyspecificity and plasticity, capable of accommodating a wide variety of substrates and inhibitors. nih.govmdpi.com
Specific Residue Interactions within the Transmembrane Domains
Cryo-EM structures have revealed that two molecules of this compound can occupy the same drug-binding pocket in a human-mouse chimeric ABCB1. nih.gov These two this compound molecules are reported to enfold each other with a two-fold rotational symmetry. mdpi.com Their binding involves interactions with residues from multiple transmembrane helices (TMs), including TM1, TM4, TM5, TM6, TM7, TM10, TM11, and TM12. mdpi.com Specifically, residues from TM4, TM6, TM10, and TM12 are noted to bend and kink to encircle the binding cavity, effectively blocking access from the cytoplasmic region. mdpi.com
Molecular modeling and mutagenesis studies have identified key amino acid residues within the drug-binding pocket that interact with potent P-gp inhibitors like this compound. Hydrogen bond interactions are considered critical for the inhibition of P-gp's ATPase activity by these modulators. aacrjournals.org For instance, phenylalanine residues F978 and F728 interact with tyrosine residues Y953 and Y310, respectively, in an edge-to-face conformation. nih.govamanote.com This arrangement orients the tyrosine residues to establish hydrogen-bond contacts with the inhibitor. nih.govamanote.com Mutations of these phenylalanine or tyrosine residues can switch the effect of these modulators from inhibiting ATPase activity to stimulating it, highlighting the importance of these specific interactions for the inhibitory mechanism. nih.govaacrjournals.org
Competitive and Non-Competitive Binding Modes
This compound is primarily characterized as a competitive inhibitor of P-gp. researchgate.netresearchgate.netmdpi.com This means it competes with substrate molecules for binding to the central drug-binding pocket. mdpi.com By directly occupying this site, this compound prevents the binding and subsequent transport of P-gp substrates. mdpi.com
While this compound is generally described as a competitive inhibitor, the complex nature of P-gp's binding site and its dynamic conformational changes can lead to nuanced interactions. Some research suggests that while one this compound molecule binds to the central drug-binding pocket, another molecule might interact with the vestibule region, which serves as an interface between the drug-binding pocket and an access tunnel. mdpi.com This suggests a binding area that covers a significant portion of the lipid membrane width. mdpi.com The concept of multiple binding regions and dynamic changes in the transporter's structure could potentially influence the apparent mode of inhibition under different conditions, although this compound's primary mechanism is competitive. mdpi.commdpi.comacs.org
Impact on P-glycoprotein ATPase Activity and Conformational Dynamics
P-glycoprotein utilizes the energy derived from ATP hydrolysis at its nucleotide-binding domains (NBDs) to fuel the conformational changes necessary for substrate transport. This compound's interaction with the transmembrane domains impacts this crucial ATPase activity and the associated conformational dynamics of the transporter. drugbank.comnih.gov
Modulation of Nucleotide-Binding Domain (NBD) Dynamics
This compound inhibits the basal ATPase activity of P-gp. nih.govresearchgate.net Unlike many substrates and modulators that stimulate P-gp's ATPase activity, this compound, along with other potent inhibitors like elacridar (B1662867) and tariquidar, prevents it. nih.gov This inhibition occurs at nanomolar concentrations. nih.gov
The binding of this compound to the transmembrane domains influences the dynamics of the NBDs. Structural differences between substrate-bound and inhibitor (this compound)-bound P-gp sites are amplified towards the NBDs. nih.gov This suggests that the plasticity of the drug-binding site directly controls the dynamics of the ATP-hydrolyzing NBDs. nih.gov this compound binding leads to an outward shift of intracellular helix 2 (coupling helix 1), increasing the distance between the NBDs. nih.gov This increased separation offers a plausible explanation for the reduced ATPase activity observed in the presence of this compound. nih.gov
Hydrogen-deuterium exchange mass spectrometry (HDX-MS) studies have shown that this compound binding alters the conformational dynamics of P-gp in different catalytic states. researchgate.netacs.org In the nucleotide-free state, this compound binding induces protection in a localized part of NBD2, including the A-loop and Walker B motifs, as well as in TMH6 and TMH11. acs.org This suggests that this compound binding influences the flexibility and interactions within the NBDs and their coupling helices.
Stabilization of Specific P-glycoprotein Conformational States
P-gp undergoes a cycle of conformational changes involving inward-facing (open and occluded) and outward-facing states to transport substrates. mdpi.comnih.govfrontiersin.org this compound's inhibitory action is linked to its ability to stabilize specific conformational states of P-gp. nih.govembopress.org
Unlike transport substrates that induce an occluded conformation and NBD closure, this compound appears to arrest the transporter in an occluded conformation. nih.govnih.gov This stabilization restricts access to the substrate binding site, prevents NBD closure, inhibits ATPase activity, and ultimately prevents the transition to an outward-open state required for substrate efflux. nih.gov
Studies investigating the thermostability of P-gp have shown that while ATP binding under non-hydrolyzing conditions significantly stabilizes the transporter, inhibitors like this compound prevent this ATP-dependent thermostabilization in a concentration-dependent manner. nih.gov This is achieved by stabilizing the inward-open conformation of P-gp. nih.gov These data suggest that this compound inhibits ATP hydrolysis and drug transport by preventing the ATP-dependent dimerization of the NBDs, which is necessary for the transport cycle. nih.gov The stabilization of the inward-occluded state by this compound effectively traps the transporter and halts the transport cycle. embopress.org
Inhibition of Substrate Efflux and Accumulation
The primary mechanism by which this compound affects cellular drug handling is through the inhibition of P-gp-mediated efflux, leading to increased intracellular accumulation of P-gp substrate drugs.
By blocking the efflux activity of P-gp, this compound increases the intracellular concentration of drugs that are P-gp substrates. This is a critical aspect of its potential to reverse MDR. For instance, this compound has been shown to enhance the intracellular accumulation of chemotherapeutics like daunorubicin (B1662515) in cells that overexpress P-gp researchgate.net. Studies using fluorescent indicators that are P-gp substrates, such as Fluo-3/AM and calcein (B42510), have demonstrated that this compound can restore the intracellular retention of these compounds in P-gp positive cells, enabling accurate measurement of intracellular processes like calcium levels researchgate.netmdpi.com. This indicates that this compound effectively prevents the efflux of these substrates by P-gp, leading to their increased intracellular concentration researchgate.netmdpi.com.
This compound has demonstrated the ability to reverse resistance phenotypes in various experimental models, particularly in cancer cell lines and primary blasts overexpressing P-gp. In P-gp-expressing leukemia cell lines, this compound completely or partially restored sensitivity to various drugs, including anthracyclines (daunorubicin, idarubicin, mitoxantrone) and gemtuzumab ozogamicin (B1678132) researchgate.net. It has been shown to enhance the cytotoxicity of daunorubicin in P-gp active cell lines at sub-micromolar concentrations medchemexpress.com. In vitro studies on acute myeloid leukemia (AML) cells overexpressing P-gp showed significantly increased drug sensitivity when co-incubated with this compound core.ac.uk. Furthermore, preclinical studies in tumor-bearing mice with syngeneic and human xenografts demonstrated that this compound was effective in restoring drug sensitivity to P-gp expressing tumors aacrjournals.orgaacrjournals.org. The reversal of resistance is attributed to the increased intracellular accumulation of the cytotoxic drugs that are normally effluxed by P-gp medkoo.comdrugbank.com.
Effects on Intracellular Drug Concentration
Interactions with Other Transport Systems
While this compound is recognized for its high specificity for P-gp, its interactions with other transport systems have also been investigated to understand its full pharmacological profile and potential for off-target effects.
This compound has been characterized as a highly specific P-gp inhibitor with minimal interaction with other major ABC transporters involved in MDR, such as Multidrug Resistance-Associated Protein 1 (MRP1, ABCC1), Multidrug Resistance-Associated Protein 2 (MRP2, ABCC2), and Breast Cancer Resistance Protein (BCRP, ABCG2) nih.govresearchgate.netnih.govbezmialem.edu.tr. Studies have shown that this compound does not significantly modulate drug resistance mediated by MRP1 or BCRP at concentrations effective against P-gp nih.gov. For instance, at a concentration significantly higher than its affinity for P-gp, this compound had little to no effect on BCRP-transfected cells nih.gov. This specificity is a key advantage compared to earlier generation P-gp inhibitors that often interacted with multiple transporters, leading to complex pharmacokinetic interactions researchgate.netescholarship.org.
More recent research has indicated that while primarily a P-gp inhibitor, this compound can also interact with organic cation transporters (OCTs), specifically OCT1, OCT2, and OCT3, although less potently than it inhibits P-gp researchgate.netresearchgate.netnih.govnih.gov. OCTs are important uptake transporters involved in the cellular influx of various endogenous compounds and drugs d-nb.infofrontiersin.org.
Studies investigating the effect of this compound on OCT-mediated transport have shown a differential inhibitory potency across the different OCT subtypes. Using metformin (B114582) as a prototypical OCT substrate, in vitro assays in HEK293 cells overexpressing individual OCTs revealed that this compound inhibits OCT1, OCT2, and OCT3 researchgate.netnih.gov. However, this inhibition is significantly weaker than its effect on P-gp, which is typically inhibited in the nanomolar range researchgate.netresearchgate.netnih.gov.
Specifically, OCT1 was inhibited by this compound at concentrations of 5 µM and higher, with an calculated IC50 value of 7.5 ± 3.7 µM researchgate.netnih.gov. In contrast, OCT2 and OCT3 were only inhibited at a higher concentration of 50 µM, and due to solubility limitations, complete inhibition curves and IC50 values for OCT2 and OCT3 could not be determined at higher concentrations researchgate.netnih.gov.
Molecular docking simulations have supported these experimental findings, suggesting that this compound has a higher binding affinity and inhibitory effect on OCT1 compared to OCT2 and OCT3 researchgate.netnih.gov. Interactions with key residues within the OCT binding pockets, including hydrogen bonds and pi-pi interactions, contribute to the observed differential inhibition nih.govresearchgate.net.
The following table summarizes the observed inhibitory potency of this compound on OCT1, OCT2, and OCT3:
| Transporter | IC50 (µM) | Inhibition at 50 µM |
| OCT1 | 7.5 ± 3.7 researchgate.netnih.gov | Inhibited |
| OCT2 | Not determined | Inhibited researchgate.netnih.gov |
| OCT3 | Not determined | Inhibited researchgate.netnih.gov |
Modulation of Organic Cation Transporters (OCT1-3)
Implications for Experimental Assays Utilizing P-glycoprotein Substrates Co-transported by OCTs
While this compound is recognized for its potent and relatively specific inhibition of P-gp, recent studies have indicated that it can also weakly inhibit human organic cation transporters (OCTs), specifically OCT1, OCT2, and OCT3. researchgate.netresearchgate.netnih.gov This finding has important implications for experimental assays that utilize P-gp substrates which are also transported into cells by OCTs. researchgate.netnih.gov
For instance, rhodamine-123 is a commonly used probe substrate for P-gp, but it is also transported by OCTs. researchgate.net When this compound is used in assays to inhibit the cellular efflux of such substrates, its concurrent inhibition of OCT-mediated uptake can influence the results. researchgate.netnih.gov This dual inhibition could lead to a diminished observed intracellular accumulation of the substrate, which might be misinterpreted as poor P-gp inhibition. researchgate.netnih.gov To mitigate this potential interference in experimental assays, it is suggested that this compound concentrations should be kept below 1 µM when working with P-gp substrates that are also transported by OCTs. researchgate.netresearchgate.netnih.gov
Data on this compound Inhibition of OCTs:
| Transporter | IC50 (µM) | Notes |
| OCT1 | 7.5 ± 3.7 | Inhibited at concentrations ≥ 5 µM. researchgate.net |
| OCT2 | > 50 | Only inhibited at 50 µM. researchgate.net |
| OCT3 | > 50 | Only inhibited at 50 µM. researchgate.net |
Note: Due to low solubility, this compound could not be tested at concentrations higher than 50 µM, preventing the calculation of complete sigmoidal inhibition curves and precise IC50 values for OCT2 and OCT3. researchgate.net
Beyond Efflux Inhibition: Novel Mechanistic Insights
Beyond its well-established role as a P-gp efflux inhibitor, research has uncovered additional mechanisms by which this compound influences cellular processes. researchgate.netnih.govnih.govablesci.com These novel insights include its impact on PD-L1 expression and autophagic degradation, as well as its effects on intracellular calcium homeostasis. nih.govnih.govablesci.comnih.gov
Influence on Programmed Death-Ligand 1 (PD-L1) Expression and Autophagic Degradation
Recent studies have demonstrated that this compound can dramatically suppress the expression of Programmed Death-Ligand 1 (PD-L1) by triggering its autophagic degradation. nih.govablesci.comstorkapp.me This effect suggests a potential role for this compound in modulating antitumor immunity. nih.govablesci.comstorkapp.me
ABCB1-PD-L1 Interaction and ER Retention
Mechanistically, it has been shown that ABCB1 (P-gp) interacts with PD-L1. nih.govablesci.comstorkapp.me This interaction appears to impair the transport of PD-L1 from the endoplasmic reticulum (ER) to the Golgi apparatus, a process mediated by COP II proteins. nih.govablesci.comstorkapp.me Treatment with this compound has been found to enhance this interaction between ABCB1 and PD-L1. nih.govablesci.comstorkapp.me This enhanced interaction leads to the retention of PD-L1 within the ER. nih.govablesci.comstorkapp.me
SQSTM1-Dependent Selective Autophagy Pathway Involvement
Following its retention in the ER due to enhanced interaction with ABCB1 induced by this compound, PD-L1 is subsequently degraded. nih.govablesci.comstorkapp.me This degradation occurs through the SQSTM1-dependent selective autophagy pathway. nih.govablesci.comstorkapp.meresearchgate.net SQSTM1 (also known as p62) is a key protein involved in selective autophagy, recognizing ubiquitinated proteins and targeting them for degradation within lysosomes. frontiersin.orgfrontiersin.orgnih.gov this compound's ability to induce PD-L1 degradation via this pathway highlights a novel mechanism by which it may influence immune responses. nih.govablesci.comstorkapp.meresearchgate.net
Effects on Intracellular Calcium Homeostasis in P-glycoprotein Expressing Cells
Intracellular calcium is a critical second messenger involved in numerous cellular processes, including the regulation of cell death. nih.govnih.govresearchgate.net Dysregulation of intracellular calcium homeostasis can play a role in the development of multidrug resistance in neoplastic cells. nih.govnih.govresearchgate.net
Reliable monitoring of intracellular calcium levels is essential for understanding these processes. nih.govnih.govresearchgate.net However, many fluorescent intracellular calcium indicators, such as Fluo-3/AM, are substrates of P-glycoprotein. nih.govnih.govresearchgate.netbohrium.com In cells overexpressing P-gp, these indicators are efficiently pumped out, preventing their retention in the intracellular space where they are needed to detect calcium. nih.govnih.govresearchgate.netbohrium.com
Research has shown that this compound is suitable for facilitating the monitoring of intracellular calcium in cells overexpressing P-gp. nih.govnih.govresearchgate.netbohrium.com By inhibiting P-gp's efflux activity, this compound ensures the retention of fluorescent calcium indicators like Fluo-3/AM inside the cells. nih.govnih.govresearchgate.netbohrium.com Studies utilizing flow cytometry and confocal microscopy have demonstrated that this compound, typically at concentrations around 500 nM, can restore the intracellular fluorescence of Fluo-3 in P-gp-positive cells, allowing for reliable measurement of intracellular calcium levels. nih.govnih.govresearchgate.netbohrium.commdpi.com This effect is particularly valuable in the study of drug resistance, where alterations in calcium homeostasis are often observed in conjunction with P-gp overexpression. nih.govnih.govresearchgate.net
Preclinical Evaluation of Zosuquidar Efficacy in Overcoming Resistance
In Vitro Cellular Models of Multidrug Resistance
In vitro studies using various cell lines and primary cell isolates have been instrumental in understanding the mechanisms by which ZOSUQUIDAR (B1662489) overcomes P-gp-mediated resistance. aacrjournals.orgselleckchem.com
Application in Drug-Resistant Cell Lines
This compound has been tested in a variety of drug-resistant cell lines that overexpress P-gp to assess its capacity to restore drug sensitivity. apexbt.comaacrjournals.orgselleckchem.comncats.ioportico.org
Restoration of Sensitivity to Anticancer Agents (e.g., Doxorubicin (B1662922), Paclitaxel (B517696), Etoposide)
Studies have shown that this compound can effectively restore sensitivity to several key anticancer agents in P-gp-overexpressing cell lines. For instance, in CEM/VLB100 cells, treatment with 0.1 µM this compound fully restored sensitivity to vinblastine, doxorubicin, etoposide (B1684455), and paclitaxel. apexbt.com In P388/ADR, MCF7/ADR, 2780AD, or UCLA-P3.003VLB cell lines, this compound at concentrations of 0.1 and 0.5 µM was able to completely reverse resistance to vinblastine, doxorubicin, or etoposide. selleckchem.comncats.io this compound also restored sensitivity in P-gp-expressing leukemia cell lines, including K562/HHT40, K562/HHT90, K562/DOX, and HL60/DNR. selleckchem.comnih.gov
The extent of sensitivity restoration can be significant. For example, in CEM/VLB100 cells, this compound shifted the IC50 values for vinblastine, doxorubicin, etoposide, and paclitaxel by 440-, 13-, 19-, and 1200-fold, respectively. portico.org The EC50 values for this compound to increase the sensitivity of various cell types to doxorubicin ranged from 10 to 100 nM. portico.org
| Cell Line | Chemotherapeutic Agent | This compound Concentration (µM) | Fold Reversal of Resistance |
|---|---|---|---|
| CEM/VLB100 | Vinblastine | 0.1 | 440 |
| CEM/VLB100 | Doxorubicin | 0.1 | 13 |
| CEM/VLB100 | Etoposide | 0.1 | 19 |
| CEM/VLB100 | Paclitaxel | 0.1 | 1200 |
| P388/ADR | Doxorubicin | 0.1 - 0.5 | Complete reversal |
| MCF7/ADR | Doxorubicin | 0.1 - 0.5 | Complete reversal |
| 2780AD | Doxorubicin | 0.1 - 0.5 | Complete reversal |
| UCLA-P3.003VLB | Etoposide | 0.1 - 0.5 | Complete reversal |
| K562/DOX | Daunorubicin (B1662515) | 0.3 | >45.5 |
Synergistic Effects with Various Chemotherapeutic Drugs
This compound has demonstrated synergistic effects when combined with various chemotherapeutic drugs in resistant cell lines. wikidata.orgresearchgate.netfishersci.caresearchgate.net This synergy is attributed to its ability to inhibit P-gp-mediated efflux, leading to increased intracellular accumulation of the co-administered drug. wikipedia.orgresearchgate.net Studies have shown enhanced cytotoxicity of anthracyclines and other agents when combined with this compound in P-gp-expressing cells. selleckchem.comnih.gov For example, combinations of C6-ceramide with this compound resulted in synergistic cytotoxicity in multidrug-resistant HL-60/VCR acute myelogenous leukemia cells and LoVo human colorectal cancer cells. nih.gov
Studies in Primary Ex Vivo Cell Isolates (e.g., Leukemia Blasts)
Beyond established cell lines, this compound's efficacy has been evaluated in primary ex vivo cell isolates, particularly from leukemia patients. This compound enhanced the cytotoxicity of anthracyclines (daunorubicin, idarubicin, mitoxantrone) and gemtuzumab ozogamicin (B1678132) in primary AML blasts exhibiting active P-gp. selleckchem.comnih.govresearchgate.net P-gp inhibition by this compound was found to be more potent than cyclosporine A in cells with highly active P-gp. nih.govresearchgate.net Studies on AML patient cells showed significantly increased drug sensitivity in P-gp positive cells co-incubated with this compound and daunorubicin. core.ac.uk
Investigations into Induced Drug Resistance Mechanisms
Research has also explored this compound's impact in models where drug resistance mechanisms are induced. This compound is primarily a P-gp inhibitor and has shown selectivity in modulating P-gp-mediated resistance. apexbt.comportico.orgnih.gov Studies indicate that this compound is ineffective against resistance mediated by other transporters like MRP1 or BCRP, highlighting its specificity for P-gp. portico.org Investigations into the mechanisms of P-gp inhibition by this compound suggest it binds to P-gp with high affinity and inhibits ATP hydrolysis and transport function. portico.orgamanote.com this compound does not appear to be a substrate for the P-gp pump itself, which may contribute to a longer duration of reversal activity. newdrugapprovals.orgportico.org
In Vivo Animal Models
Preclinical evaluation has extended to in vivo animal models to assess this compound's ability to overcome drug resistance and enhance chemotherapy efficacy in a living system. This compound has shown effectiveness in murine syngeneic and xenograft models of P-gp-mediated drug resistance. aacrjournals.orgaacrjournals.org In mice bearing P388/ADR murine leukemia cells, treatment with this compound in combination with doxorubicin or etoposide significantly increased lifespan compared to chemotherapy alone. newdrugapprovals.orgapexbt.commedchemexpress.com In a MDR human non-small cell lung carcinoma nude mouse xenograft model, this compound enhanced the antitumor activity of paclitaxel, resulting in significant suppression of tumor growth. apexbt.comportico.org Importantly, in contrast to some earlier P-gp inhibitors, animal studies with this compound have indicated minimal pharmacokinetic interactions with co-administered P-gp substrates like doxorubicin, paclitaxel, or etoposide, allowing for more straightforward interpretation of results. newdrugapprovals.orgaacrjournals.orgportico.orgaacrjournals.orgnih.gov
Efficacy in Xenograft and Syngeneic Tumor Models
Studies utilizing both syngeneic and human xenograft models in tumor-bearing mice have demonstrated this compound's effectiveness in restoring drug sensitivity to implants expressing P-gp aacrjournals.org. These models are crucial for evaluating the in vivo activity of potential therapeutic agents in a complex biological setting medcraveonline.com.
Impact on Tumor Growth and Drug Accumulation
In xenograft models, this compound has shown the ability to enhance the antitumor activity of co-administered chemotherapy agents. For instance, in nude mice bearing MDR Pgp-expressing human non-small cell lung carcinoma xenografts, this compound potentiated the antitumor activity of paclitaxel, leading to significant suppression of tumor growth portico.org. Similarly, significant delays in tumor growth were observed in nude mice bearing established subcutaneous MDR human sarcoma tumors when this compound was co-administered with doxorubicin portico.org. This compound has been shown to increase drug accumulation in tumors expressing P-glycoproteins researchgate.net. Specifically, it increased the intratumor paclitaxel level in a P-gp-overexpressing xenograft model by sixfold researchgate.net. In addition to its role in reversing MDR, recent studies in a CT26 mouse model and a humanized xenograft mouse model indicated that this compound significantly suppressed tumor growth, accompanied by increased infiltration of cytotoxic T cells nih.govnih.gov. This effect was linked to this compound inducing autophagic degradation of PD-L1 nih.govnih.gov.
Here is a summary of findings on tumor growth and drug accumulation in preclinical models:
| Model Type | Tumor Type | Co-administered Drug | Observed Effect on Tumor Growth | Observed Effect on Drug Accumulation | Source |
| Nude mouse xenograft (Pgp-expressing) | Human non-small cell lung carcinoma | Paclitaxel | Significant suppression | Not specified, but implied increase | portico.org |
| Nude mouse xenograft (MDR human sarcoma) | Human sarcoma | Doxorubicin | Significant delays | Not specified, but implied increase | portico.org |
| Xenograft model (P-gp-overexpressing LCC6MDR) | LCC6MDR cell line | Paclitaxel | Inhibited by 27.4-36.1% | Increased intratumor level by 6 fold | researchgate.net |
| CT26 mouse model | CT26 cells | None | Significantly suppressed | Not applicable | nih.govnih.gov |
| Humanized xenograft mouse model | NCI-H292 cells + human PBMCs | None | Significantly suppressed | Not applicable | nih.govnih.gov |
Modulation of Drug Sensitivity in vivo
In vivo studies have demonstrated this compound's capacity to restore drug sensitivity in P-gp expressing tumors. In mice bearing P388/ADR murine leukemia cells, treatment with this compound in combination with doxorubicin or etoposide significantly increased lifespan apexbt.com. This compound completely or partially restored drug sensitivity in various P-gp-expressing leukemia cell lines and enhanced the cytotoxicity of anthracyclines and gemtuzumab ozogamicin in primary AML blasts with active P-gp nih.govresearchgate.net. This compound's modulatory effect on drug sensitivity has been shown to be more potent than cyclosporine A in cells exhibiting high P-gp activity nih.govresearchgate.net.
Studies in Non-Oncological Animal Models (e.g., Rodents, Canines for Pharmacological Assessment)
Preclinical studies in murine and canine models have been conducted to assess the pharmacological profile of this compound. These studies demonstrated that this compound had no observed effect on the pharmacokinetic profile of coadministered P-gp substrates, including doxorubicin and paclitaxel aacrjournals.org. Studies in Sprague Dawley rats investigated the effect of this compound on the oral absorption of etoposide, a P-gp substrate nih.gov. Oral this compound bioavailability in rats was found to be low (2.6–4.2%), while co-administration with this compound increased the oral bioavailability of etoposide nih.gov. Pharmacokinetic interactions with anthracyclines were not detectable in preclinical studies performed in dogs aacrjournals.org.
Pharmacodynamic Research in Preclinical Settings
Pharmacodynamic research in preclinical settings has focused on understanding the relationship between this compound exposure and its inhibitory effect on P-gp function.
Correlation of this compound Exposure with P-glycoprotein Inhibition in vivo
Studies have aimed to correlate this compound plasma concentrations with the degree of P-gp inhibition in vivo aacrjournals.orgaacrjournals.orgresearchgate.netcore.ac.uk. Higher plasma concentrations of this compound have been associated with greater P-gp inhibition in surrogate cells like natural killer cells aacrjournals.orgresearchgate.net. Pharmacokinetic/pharmacodynamic modeling has been utilized to evaluate this relationship aacrjournals.org. Increasing concentrations of this compound resulted in greater inhibition of P-gp function until maximal inhibition was achieved at certain concentrations aacrjournals.org.
Studies on this compound Derivatives and Analogs
Research into this compound derivatives and analogs aims to identify compounds with enhanced inhibitory potency against ABC transporters and to broaden the spectrum of transporters they can inhibit, including those in bacterial and fungal pathogens researchgate.nettandfonline.com.
Structure-Activity Relationship (SAR) Studies for Enhanced Inhibitory Potency
Structure-Activity Relationship (SAR) studies have been conducted on this compound derivatives to understand how structural modifications influence their inhibitory activity, particularly against P-glycoprotein (ABCB1) researchgate.netresearchgate.net. This compound itself features a difluorocyclopropyl-annulated dibenzosuberyl moiety researchgate.netportico.org. Studies involving a set of 26 synthesized this compound derivatives have been performed to evaluate their inhibitory capabilities on various ABC transporters researchgate.nettandfonline.com. These studies indicate that modifications to the chemical structure can lead to compounds with altered or enhanced inhibitory profiles compared to the parent compound researchgate.nettandfonline.com. For instance, some derivatives with a diarylmethyl structural unit similar to the annulated benzene (B151609) rings in this compound's suberyl moiety showed similar inhibitory potency to this compound against certain transporters tandfonline.com. Unexpectedly, a compound featuring a novel catechol acetal (B89532) structure also demonstrated substantial inhibitory activity against the fungal transporter Pdr5, suggesting that diverse structural modifications can yield potent inhibitors tandfonline.com. While deriving a straightforward SAR for all tested transporters has been challenging, these studies highlight that the binding sites of some transporters, like Pdr5, may tolerate significant structural alterations in the hydrophobic region of this compound derivatives tandfonline.com.
Analysis of Inhibition Potential on Bacterial and Fungal ABC Transporters
The inhibitory potential of this compound derivatives has been analyzed on selected bacterial and fungal ABC transporters, which are crucial mediators of multidrug resistance in microorganisms researchgate.nettandfonline.com. Studies have focused on model systems such as Pdr5 from Saccharomyces cerevisiae (a fungal transporter) and LmrA and LmrCD from Lactococcus lactis (bacterial transporters) researchgate.nettandfonline.com.
Evaluation of 26 synthesized this compound derivatives revealed varying degrees of inhibitory capability against these microbial efflux pumps researchgate.nettandfonline.com. For the fungal transporter Pdr5, several compounds were identified that inhibited rhodamine 6G transport more efficiently than this compound researchgate.nettandfonline.com. Some of these compounds exhibited IC50 values for rhodamine 6G transport ranging between 0.3 and 0.9 µM, positioning them among the most potent inhibitors known for Pdr5 researchgate.nettandfonline.com.
Against the bacterial ABC transporters from L. lactis, LmrA and LmrCD, a number of this compound derivatives also showed higher inhibitory activity compared to this compound researchgate.nettandfonline.com. Specifically, seven compounds were more effective against LmrA, and three compounds demonstrated greater inhibition of LmrCD transport activity researchgate.nettandfonline.com. The inhibition observed for LmrCD was found to be highly specific, with one particular compound causing a drastic reduction in transport while its diastereomers had minimal effect researchgate.nettandfonline.com. These findings suggest that this compound derivatives hold promise as potential inhibitors for ABC-type MDR efflux pumps in pathogenic fungi and Gram-positive bacteria, as these model systems are considered representative of transporters in clinically important microorganisms researchgate.nettandfonline.comnih.gov.
The following table summarizes some findings on the inhibitory potential of this compound derivatives on selected bacterial and fungal ABC transporters:
| Transporter | Organism | Substrate | This compound Inhibition (% of control) | Most Potent Derivative Inhibition (% of control) | Notes | Source |
| Pdr5 | Saccharomyces cerevisiae | Rhodamine 6G | 24% reduction in transport | Almost 50% reduction in transport by compound 25 | Five derivatives inhibited transport more efficiently than this compound. | tandfonline.com |
| Pdr5 | Saccharomyces cerevisiae | Rhodamine 6G | - | IC50 values between 0.3 and 0.9 µM for potent derivatives | Identified compounds are among the most potent inhibitors for Pdr5. | researchgate.nettandfonline.com |
| LmrA | Lactococcus lactis | Ethidium bromide | Varying/Limited effect | Seven derivatives inhibited transport more than this compound | Difficult to deduce a clear SAR; many stimulated ATPase activity. | researchgate.nettandfonline.comtandfonline.com |
| LmrCD | Lactococcus lactis | Hoechst 33342 | - | Three derivatives inhibited transport more than this compound | Inhibition was highly specific for one compound. | researchgate.nettandfonline.comnih.gov |
Note: Percentage inhibition values are approximate and based on interpretations of the provided text and table data. tandfonline.com
Advanced Research Methodologies and Approaches
Molecular and Cellular Biology Techniques
Molecular and cellular biology techniques are fundamental to understanding how zosuquidar (B1662489) interacts with biological systems at a detailed level. These methods provide insights into gene and protein expression, transporter function, and cellular responses.
Gene Expression Analysis (e.g., MDR1/ABCB1)
Gene expression analysis, particularly focusing on the MDR1 (also known as ABCB1) gene, is a crucial approach in this compound research. The MDR1 gene encodes for P-glycoprotein, the primary target of this compound. Elevated expression of MDR1 and subsequent overexpression of P-gp are significant contributors to multidrug resistance in various cancers. nih.govnih.govmdpi.com Studies have demonstrated that high expression levels of the ABCB1 gene are associated with poor prognosis in certain cancers, such as acute lymphoblastic leukemia (ALL). mdpi.com While this compound is primarily known as a P-gp inhibitor, understanding the expression levels of its target gene is vital for assessing the potential effectiveness of this compound in reversing MDR. Techniques such as quantitative real-time PCR (RT-qPCR) are commonly used to quantify MDR1 mRNA levels in cell lines and patient samples, providing a measure of the transcriptional activity of the gene. frontiersin.org
Protein Expression and Localization Studies (e.g., Western Blot, Immunofluorescence)
Analyzing the expression and localization of P-gp protein is essential for complementing gene expression data and understanding the cellular context of this compound's action.
Western blotting is a widely used technique to detect and quantify P-gp protein levels in cell lysates or membrane preparations. researchgate.netpsu.eduresearchgate.net This method involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then using specific antibodies to detect the target protein (P-gp). news-medical.net Western blot analysis can confirm the overexpression of P-gp in drug-resistant cell lines compared to their sensitive counterparts. psu.eduresearchgate.net
Immunofluorescence microscopy allows for the visualization of P-gp localization within cells. psu.eduresearchgate.netnih.gov By using fluorescently labeled antibodies that bind to P-gp, researchers can determine if the protein is primarily located in the plasma membrane, where it functions as an efflux pump, or in other cellular compartments. psu.eduresearchgate.net Studies have shown that P-gp is predominantly localized to the plasma membrane in cells overexpressing the transporter. researchgate.net Immunofluorescence can also be used to study the effect of this compound on the localization of other proteins, such as PD-L1, which this compound has been shown to affect. nih.gov
Efflux and Accumulation Assays (e.g., Rhodamine 123, Calcein (B42510) AM)
Efflux and accumulation assays are functional studies that directly measure the ability of P-gp to transport substrates out of cells and the impact of this compound on this process. These assays typically utilize fluorescent substrates that are transported by P-gp.
Rhodamine 123 (Rh123) and Calcein AM are common fluorescent substrates used in these assays. frontiersin.orgcore.ac.ukmdpi.comnih.govaacrjournals.orgbiotium.comnih.gov Calcein AM is a non-fluorescent, cell-permeable ester that is cleaved by intracellular esterases into fluorescent calcein. biotium.comnih.gov P-gp actively effluxes Calcein AM, preventing the accumulation of fluorescent calcein in cells expressing the transporter. nih.gov Similarly, Rh123 is also a P-gp substrate that is pumped out of resistant cells. core.ac.uknih.govaacrjournals.org
In efflux assays, cells are loaded with the fluorescent substrate, and the rate at which the fluorescence decreases over time (due to efflux) is measured, often using flow cytometry. core.ac.uknih.govaacrjournals.orgnih.gov The addition of a P-gp inhibitor like this compound is expected to reduce or abolish this efflux, leading to increased intracellular fluorescence retention. core.ac.ukaacrjournals.orgnih.gov
Accumulation assays measure the intracellular fluorescence intensity after incubating cells with the fluorescent substrate in the presence or absence of this compound. frontiersin.orgmdpi.comnih.gov Higher fluorescence intensity in the presence of this compound indicates that it effectively inhibits P-gp-mediated efflux, allowing the substrate to accumulate inside the cells. frontiersin.org Flow cytometry is a common tool for quantifying fluorescence in large cell populations in these assays. core.ac.uknih.govnih.gov
Research findings using these assays demonstrate that this compound effectively inhibits P-gp-mediated efflux of substrates like Rh123 and Calcein AM in various cell lines. core.ac.ukaacrjournals.orgnih.gov For instance, this compound at concentrations as low as 0.07 µM has been shown to completely suppress the cellular efflux of rhodamine 123 or calcein AM in P-gp overexpressing cells. aacrjournals.org
ATPase Activity Assays
P-glycoprotein is an ATP-binding cassette (ABC) transporter that utilizes the energy from ATP hydrolysis to fuel the efflux of substrates. researchgate.netnih.govnih.gov ATPase activity assays measure the rate at which P-gp hydrolyzes ATP, providing insights into its catalytic function and how inhibitors like this compound affect this activity.
These assays typically involve incubating membrane vesicles or purified P-gp with ATP in the presence and absence of modulators. selleckchem.comapexbt.comtandfonline.com The liberation of inorganic phosphate (B84403) (Pi) from ATP hydrolysis is quantified, often using a colorimetric method. selleckchem.comapexbt.comtandfonline.com P-gp ATPase activity is frequently defined as the vanadate-sensitive portion of the total ATPase activity, as vanadate (B1173111) is a known inhibitor of P-type ATPases, including P-gp. selleckchem.comapexbt.com
This compound has been shown to inhibit the ATPase activity of P-gp. researchgate.netnih.govselleck.co.jp Studies indicate that this compound can almost completely inhibit basal ATPase activity. nih.gov The inhibition of ATPase activity by this compound is consistent with its mechanism as a non-competitive inhibitor that traps P-gp in an occluded conformation, preventing the conformational changes necessary for ATP hydrolysis and substrate transport. nih.gov
Cell Viability and Apoptosis Assays (e.g., MTT, Flow Cytometry)
Cell viability and apoptosis assays are used to assess the direct effects of this compound on cell survival and death, as well as its ability to restore sensitivity to cytotoxic drugs in resistant cells.
The MTT assay is a common colorimetric method for measuring cell viability. nih.govnih.govfrontiersin.orgcore.ac.ukselleckchem.comselleck.co.jpresearchgate.net It is based on the reduction of an MTT dye by metabolically active cells to a colored formazan (B1609692) product, which can be quantified spectrophotometrically. biotium.comselleckchem.com By comparing the viability of cells treated with cytotoxic drugs alone versus in combination with this compound, researchers can determine this compound's effectiveness in reversing drug resistance. nih.govnih.govfrontiersin.orgselleckchem.comselleck.co.jp
Flow cytometry is a powerful tool for analyzing cell viability and apoptosis by using fluorescent dyes that stain different cell populations. nih.govnih.govnih.govcore.ac.ukbiotium.comnih.govselleckchem.comresearchgate.netnih.gov For example, Annexin V staining, often combined with a vital dye like propidium (B1200493) iodide (PI), can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. nih.govresearchgate.netnih.gov Annexin V binds to phosphatidylserine, which is translocated to the outer membrane in early apoptosis, while PI stains the DNA of cells with compromised membrane integrity (late apoptotic or necrotic cells). nih.govnih.gov
Research using these assays has demonstrated that this compound can restore sensitivity to various anticancer drugs in P-gp-expressing cell lines and primary AML blasts. nih.govnih.govselleckchem.comselleck.co.jpmedchemexpress.com this compound alone shows cytotoxicity to drug-sensitive and MDR cell lines at higher concentrations, but its primary effect at lower concentrations is to reverse resistance to oncolytics. selleckchem.comselleck.co.jpmedchemexpress.com
Interactive Data Table: this compound's Effect on Cell Viability/Drug Sensitivity
| Cell Line | Cytotoxic Drug Co-administered | This compound Concentration (µM) | Effect on Drug Sensitivity | Assay Method | Reference |
| P388/ADR | Oncolytics | 0.1, 0.5 | Completely reverse resistance | MTT | selleckchem.comselleck.co.jp |
| MCF7/ADR | Oncolytics | 0.1, 0.5 | Completely reverse resistance | MTT | selleckchem.comselleck.co.jp |
| 2780AD | Oncolytics | 0.1, 0.5 | Completely reverse resistance | MTT | selleckchem.comselleck.co.jp |
| UCLA-P3.003VLB | Oncolytics | 0.1, 0.5 | Completely reverse resistance | MTT | selleckchem.comselleck.co.jp |
| K562/HHT40 | Anthracyclines, Ozogamicin (B1678132) | Not specified | Significantly restores sensitivity | Not specified | selleckchem.comselleck.co.jp |
| K562/HHT90 | Anthracyclines, Ozogamicin | Not specified | Significantly restores sensitivity | Not specified | selleckchem.comselleck.co.jp |
| K562/DOX | Anthracyclines, Ozogamicin | Not specified | Significantly restores sensitivity | Not specified | selleckchem.comselleck.co.jp |
| HL60/DNR | Anthracyclines, Ozogamicin | Not specified | Significantly restores sensitivity | Not specified | selleckchem.comselleck.co.jp |
| Primary AML blasts | Anthracyclines, Ozogamicin | Not specified | Enhances cytotoxicity | MTT, Flow Cytometry | nih.govnih.govselleckchem.comselleck.co.jp |
| HL60/DNR | DM4 and/or AVE9633 | 0.3 | Increase apoptosis | Flow Cytometry (Annexin V/PI) | researchgate.net |
| K562/HHT40 | DM4 and/or AVE9633 | 0.3 | Increase apoptosis | Flow Cytometry (Annexin V/PI) | researchgate.net |
| K562/HHT90 | DM4 and/or AVE9633 | 0.3 | Increase apoptosis | Flow Cytometry (Annexin V/PI) | researchgate.net |
| K562/Dox | DM4 and/or AVE9633 | 0.3 | Increase apoptosis | Flow Cytometry (Annexin V/PI) | researchgate.net |
Structural Biology Approaches
Structural biology approaches provide high-resolution insights into the three-dimensional structure of P-gp and how this compound interacts with it at the atomic level. These methods are crucial for understanding the binding sites and the conformational changes induced by this compound, which lead to the inhibition of transporter function.
Cryogenic electron microscopy (cryo-EM) has been instrumental in revealing the detailed conformational states of P-gp, including when bound to inhibitors like this compound. researchgate.netnih.govmdpi.com Cryo-EM studies have shown that this compound binds within the central drug-binding pocket of P-gp. nih.govmdpi.com Notably, structural analysis has revealed that two molecules of this compound can occupy this binding pocket. nih.govpnas.org
The binding of this compound induces specific conformational changes in P-gp. Structural studies indicate that this compound binding restricts the movement of transmembrane helices, thereby inhibiting substrate transport. mdpi.com Specifically, four transmembrane helices (TM4, TM6, TM10, and TM12) bend and kink to encircle the binding cavity when this compound is bound, effectively blocking access to P-gp from the cytoplasmic region. mdpi.com This trapped conformation is thought to be an occluded state, preventing the transition to an outward-open state necessary for efflux and inhibiting ATPase activity. nih.gov
Structural studies, including those utilizing human-mouse chimeric P-gp, have provided detailed views of the molecular interactions between this compound and residues from multiple transmembrane helices, including TM1, TM4, TM5, TM6, TM7, TM10, TM11, and TM12. mdpi.com These high-resolution structures contribute significantly to understanding the molecular basis of this compound's potent inhibitory activity and its specificity for P-gp compared to other transporters. nih.govresearchgate.net
Interactive Data Table: this compound Binding to P-gp
| Technique | P-gp Source/State | Key Finding | Reference |
| Cryo-EM | Human ABCB1 in lipidic nanodiscs (inhibited state) | Two molecules of this compound occupy the central drug-binding pocket. | nih.gov |
| Cryo-EM | Human-mouse chimeric ABCB1 (inhibited state) | Two molecules of this compound occupy the central drug-binding pocket. | nih.govpnas.org |
| Cryo-EM | P-gp bound with inhibitors (general) | Inhibitors bind to drug-binding pocket, vestibule, and/or access tunnel. | mdpi.com |
| Structural Analysis | P-gp bound to this compound | This compound binding involves residues from TM1, 4, 5, 6, 7, 10, 11, 12. | mdpi.com |
| Structural Analysis | P-gp bound to this compound | TM4, 6, 10, 12 bend/kink to encircle binding cavity, blocking cytoplasmic access. | mdpi.com |
| Structural Analysis | Inhibitor-bound ABCB1 | Trapped in an occluded conformation. | nih.gov |
Cryogenic Electron Microscopy (Cryo-EM) for P-glycoprotein-ZOSUQUIDAR Complexes
Cryogenic electron microscopy (Cryo-EM) has emerged as a powerful technique for determining the high-resolution structures of membrane proteins like P-glycoprotein mdpi.comoaepublish.com. Recent advancements in cryo-EM have allowed researchers to visualize detailed conformational states of human P-gp, offering insights into its transport mechanisms mdpi.commdpi.com. Cryo-EM has been particularly useful in studying P-gp in complex with inhibitors like this compound, often reconstituted in lipidic nanodiscs to mimic a native membrane environment nih.govpnas.org.
Studies utilizing cryo-EM have revealed the structure of human P-gp bound to this compound, showing the transporter in an occluded conformation pnas.org. A near-atomic resolution cryo-EM structure of nucleotide-free ABCB1 bound to this compound and an inhibitory antibody fragment (UIC2) showed the transporter in an occluded conformation with a central, enclosed binding pocket pnas.org. This pocket, lined by residues from all transmembrane (TM) helices, was occupied by two closely interacting this compound molecules pnas.org. Another cryo-EM structure of inhibited, human-mouse chimeric ABCB1 also revealed two molecules of this compound occupying the same drug-binding pocket nih.gov. These structures highlight a dual mode of inhibitor binding within a fully occluded P-gp cavity pnas.org.
Cryo-EM structures also suggest concerted movement of TM helices associated with closing the nucleotide-binding domain (NBD) gap upon this compound binding pnas.org. The this compound-bound state displays a kinked conformation in TM4 and TM10, similar to each other biorxiv.org. This kinking of TM4 and TM10 contributes to the occlusion of the cavity biorxiv.org.
X-ray Crystallography of P-glycoprotein with Modulators
X-ray crystallography has revealed a large internal cavity in inward-facing P-gp, characterized by a predominantly hydrophobic region mdpi.comnih.gov. Studies using X-ray crystallography with various modulators have helped identify distinct structural features within P-gp where substrates and inhibitors bind, including a central drug-binding pocket, a vestibule, and an access tunnel mdpi.com. These studies contribute to the understanding of how different molecules interact with the transporter and the conformational changes that occur upon binding.
Computational Modeling and Molecular Dynamics Simulations
Computational modeling and molecular dynamics (MD) simulations are essential tools for complementing experimental structural data and providing dynamic insights into P-glycoprotein-zosuquidar interactions researchgate.netresearchgate.net. These methods allow researchers to simulate the behavior of the protein and ligand over time, exploring conformational changes and binding mechanisms that may not be easily captured by static structural techniques researchgate.netbiorxiv.org.
Molecular dynamics simulations with homology models of human P-gp have been used to generate structures in conformations mimicking different stages of the transport cycle biorxiv.org. These simulations can help trace the substrate passage across the membrane and identify conformational changes in transmembrane helices that regulate transport elifesciences.org.
Ligand Docking and Binding Affinity Prediction
Ligand docking is a computational technique used to predict the preferred binding orientation and affinity of a small molecule (like this compound) to a protein target (P-gp) researchgate.net. This method helps in identifying potential binding sites and estimating the strength of the interaction researchgate.net.
Molecular docking studies have been used to investigate the binding of this compound to P-gp. These studies can provide insights into the specific residues involved in the interaction and the types of bonds formed, such as hydrogen bonds and hydrophobic interactions nih.govresearchgate.net. Docking results can also be used to predict binding affinities, although these are often treated as estimates biorxiv.org. For example, docking simulations have been used to compare the binding of this compound to P-gp and other transporters like organic cation transporters (OCTs), indicating a higher predicted binding affinity for P-gp nih.govresearchgate.net.
| Interaction Type | Residues Involved (Example for OCT1 binding) |
| Hydrogen Bonds | S382, E386, Q241 nih.govresearchgate.net |
| Pi-Pi Interactions | F379 nih.govresearchgate.net |
| Salt Bridges | E386, D378 nih.govresearchgate.net |
| Docking Score (OCT1) | -8.0 kcal/mol nih.govresearchgate.net |
Analysis of Conformational Changes Upon this compound Binding
Molecular dynamics simulations and structural studies, including cryo-EM, are used to analyze the conformational changes that occur in P-glycoprotein upon this compound binding nih.govresearchgate.netsigmaaldrich.com. These changes are crucial for understanding how this compound inhibits the transporter's function.
This compound binding is associated with trapping P-gp in an occluded conformation nih.govpnas.org. This inhibited state is characterized by a closed transmembrane domain (TMD) cavity and restricted movement of the TM helices mdpi.comnih.gov. Specifically, the binding of two this compound molecules within the central cavity leads to the kinking of TM4 and TM10, effectively blocking access to P-gp from the cytoplasmic region mdpi.combiorxiv.org. These minor structural differences in the binding site upon inhibitor binding, compared to substrate binding, are amplified towards the NBDs, influencing their dynamics and inhibiting ATPase activity nih.govnih.gov. Simulations have suggested that the unkinking of TM4 and TM10 helices is a prerequisite for achieving the outward conformation, and this compound's influence on these helices contributes to the inhibited state researchgate.net.
Bioinformatics and Cheminformatics in this compound Research
Bioinformatics and cheminformatics play a significant role in the research surrounding this compound and P-glycoprotein. These fields involve the use of computational tools and databases to analyze biological and chemical data, aiding in the identification, characterization, and design of P-gp modulators.
Cheminformatics approaches, in conjunction with molecular modeling techniques, have been employed to screen large libraries of compounds for potential P-gp modulators researchgate.net. Virtual screening, based on the structural information of P-gp and the chemical properties of compounds, can help prioritize candidates for experimental testing researchgate.netnih.gov.
Bioinformatics tools are used to analyze the sequences and structures of P-gp from different species, providing insights into conserved regions and potential drug binding sites nih.gov. Databases containing information on drug transporters and their substrates and modulators, such as Metrabase, are valuable resources for researchers studying P-gp specificity frontiersin.org.
Quantitative Structure-Activity Relationship (QSAR) models, which relate chemical structure to biological activity, are also used in P-gp research acs.org. These models can help predict the likelihood of a compound being a P-gp substrate or inhibitor based on its chemical properties.
Application in Nanoparticle-Based Delivery Systems for Research
Nanoparticle-based delivery systems are being explored in research as a strategy to potentially overcome P-glycoprotein-mediated drug resistance and improve the delivery of therapeutic agents researchgate.netnih.govmedsci.org. P-gp's efflux activity can limit the intracellular accumulation of drugs, particularly in cancer cells, and nanoparticles offer a way to potentially bypass this mechanism wikipedia.orgbiorxiv.org.
In research settings, nanoparticles can encapsulate drugs, protecting them from efflux pumps like P-gp and facilitating their entry into cells researchgate.net. Studies have investigated the co-delivery of chemotherapeutic agents (which may be P-gp substrates) and P-gp inhibitors like this compound using nanoparticle formulations researchgate.net. The hypothesis is that the simultaneous release of both the drug and the inhibitor from the nanoparticle could enhance the intracellular concentration of the chemotherapeutic agent by inhibiting P-gp's efflux activity researchgate.net. For example, research has explored the co-release of etoposide (B1684455) (a P-gp substrate) and this compound from amorphous solid dispersions, suggesting this could be a formulation technique to boost the bioavailability of P-gp substrates researchgate.net.
Nanoparticle characteristics, such as size, surface charge, and composition, can be tailored to influence their interaction with biological barriers and cellular uptake mechanisms nih.gov. While nanoparticle-based drug delivery systems show promise in research, challenges remain in their development and translation to clinical applications nih.govmedsci.org.
Future Research Directions and Unresolved Questions
Elucidation of ZOSUQUIDAR's Full Spectrum of Molecular Interactions Beyond P-glycoprotein
While This compound (B1662489) is considered a highly specific P-gp inhibitor, studies suggest it may interact with other transporters and cellular pathways. Research indicates that this compound does not significantly inhibit MRP1, MRP2, or BCRP at concentrations typically used for P-gp inhibition. nih.govnih.govcellagentech.com However, some studies have shown weak inhibition of human organic cation transporters (OCT) 1-3 at higher concentrations, suggesting the need to consider potential off-target effects, particularly when using this compound at concentrations exceeding 1 µM in experimental settings. researchgate.net Further research is needed to comprehensively map all potential molecular interactions of this compound beyond P-gp to fully understand its pharmacological profile and avoid unintended consequences in complex biological systems.
Development of Novel this compound Analogs with Enhanced Specificity or Broader Activity
Given the challenges in overcoming multidrug resistance, including the involvement of multiple efflux pumps and resistance mechanisms, the development of this compound analogs with improved properties remains an active area of research. Studies have explored synthesizing this compound derivatives with modifications to its core structure to identify compounds with potentially enhanced specificity for P-gp or broader inhibitory activity against other relevant ABC transporters. tandfonline.comtandfonline.comresearchgate.net The goal is to develop next-generation inhibitors that can more effectively circumvent complex resistance profiles and minimize interactions with non-target transporters.
Investigation of this compound's Potential in Other Resistant Biological Systems (e.g., Bacterial, Fungal)
Multidrug resistance is not limited to cancer; it is also a significant challenge in treating bacterial and fungal infections due to the presence of efflux pumps in these microorganisms. Research has explored the potential of this compound and its derivatives to inhibit ABC-type efflux pumps in bacteria and fungi. Studies have identified this compound derivatives that show more efficient inhibition of efflux pumps in Saccharomyces cerevisiae (Pdr5) and Lactococcus lactis (LmrA and LmrCD) than this compound itself, suggesting a potential role for this compound-based compounds in combating microbial resistance. tandfonline.comtandfonline.comresearchgate.net Further investigation is needed to determine the efficacy and applicability of this compound or its analogs in clinical settings for bacterial and fungal infections.
Understanding Adaptive Resistance Mechanisms to P-glycoprotein Inhibition
While P-gp inhibition can resensitize resistant cells to chemotherapy, the development of adaptive resistance mechanisms following treatment with P-gp inhibitors is a potential challenge. These mechanisms could involve the upregulation of other efflux transporters, activation of alternative survival pathways, or changes in drug metabolism. Understanding how cancer cells develop resistance in response to P-gp inhibition by agents like this compound is crucial for designing more effective and durable treatment strategies. Research in this area could identify biomarkers predicting the likelihood of developing adaptive resistance and inform the development of combination therapies to circumvent these mechanisms.
Exploration of this compound's Immunomodulatory Effects and Mechanisms
Emerging research suggests that this compound may possess immunomodulatory properties beyond its role in drug efflux inhibition. A recent study indicated that this compound can promote antitumor immunity by inducing the autophagic degradation of PD-L1, a protein that helps tumor cells evade immune surveillance. nih.govnih.govmdpi.com This suggests a potential dual mechanism of action for this compound, enhancing chemotherapy efficacy by inhibiting efflux and potentially stimulating an anti-tumor immune response. Further research is needed to fully elucidate the immunomodulatory effects and underlying mechanisms of this compound and explore its potential in combination with immunotherapy approaches.
Integration of Multi-Omics Data to Predict and Monitor this compound Response in Complex Biological Systems
Predicting and monitoring the response to this compound in complex biological systems, such as individual patients, is challenging due to the multifaceted nature of drug resistance. Integrating multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, could provide a more comprehensive understanding of the factors influencing this compound's efficacy and identify biomarkers for patient stratification and response monitoring. Analyzing these large datasets could reveal complex interactions between P-gp expression, other resistance mechanisms, and cellular pathways that influence how a system responds to this compound.
Q & A
Q. What is the primary mechanism by which zosuquidar reverses multidrug resistance (MDR) in cancer cells?
this compound acts as a competitive inhibitor of P-glycoprotein (P-gp), an efflux transporter overexpressed in MDR cancer cells. It binds to P-gp with high affinity (Ki = 59–60 nM), blocking the efflux of chemotherapeutic substrates like vinblastine and doxorubicin. Methodologically, this is validated using competitive binding assays with radiolabeled substrates (e.g., [³H]vinblastine) in P-gp-expressing cell lines (e.g., MDCKII-MDR1) .
Q. What are the standard in vitro assays to quantify this compound's P-gp inhibitory activity?
Key assays include:
- Cytotoxicity reversal assays : Measure IC₅₀ reduction of P-gp substrate drugs (e.g., paclitaxel) in MDR cell lines (e.g., leukemia CEM/VLB₁₀₀) with/without this compound .
- Calcein-AM uptake assays : this compound inhibits P-gp-mediated efflux, increasing intracellular fluorescence of calcein, quantified via flow cytometry .
Q. How do solubility properties of this compound influence experimental design?
this compound·3HCl is sparingly soluble in aqueous buffers but dissolves in organic solvents (e.g., DMSO, ethanol) at ~10 mg/mL. Stock solutions should be prepared in inert gas-purged solvents to prevent oxidation. For in vivo studies, amorphous solid dispersions (ASDs) with polymers like HPMC improve dissolution and bioavailability .
Q. What analytical methods are used to characterize this compound in formulation studies?
High-performance liquid chromatography (HPLC) with UV detection and ¹H NMR (in D₂O) are standard for purity and stability testing. For ASDs, differential scanning calorimetry (DSC) confirms amorphous state, while dissolution tests monitor supersaturation .
Advanced Research Questions
Q. How can researchers optimize co-administration of this compound with P-gp substrate drugs to enhance bioavailability?
Co-formulating this compound and the substrate (e.g., etoposide) into HPMC-based ASDs ensures simultaneous release in the small intestine. In vivo rat models show this spatiotemporal association increases etoposide bioavailability by 2.5–5×. Key parameters include dissolution rate matching and intestinal P-gp inhibition kinetics .
Q. What experimental models resolve contradictions between in vitro and in vivo efficacy of this compound?
Q. How should researchers design studies to validate this compound's P-gp inhibition in heterogeneous tumor microenvironments?
Apply single-cell RNA sequencing to identify P-gp expression heterogeneity. Combine with spatial pharmacokinetic imaging (MALDI-MSI) to correlate this compound distribution with efflux activity in tumor regions .
Q. What statistical approaches address variability in this compound’s pharmacokinetic-pharmacodynamic (PK-PD) data?
Use nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability in absorption and P-gp saturation. Bootstrap resampling validates model robustness, especially in small preclinical cohorts .
Q. How can formulation scientists overcome this compound’s physicochemical limitations for sustained delivery?
Develop nanoparticle-based systems (e.g., PLGA nanoparticles) co-loaded with this compound and chemotherapeutics. In vitro release profiles and in vivo PK studies in rodents are critical to assess burst release vs. sustained inhibition .
Q. What methodologies confirm this compound’s target engagement in clinical biopsies?
Utilize PET tracers like [¹¹C]this compound for real-time imaging of P-gp inhibition in tumors. Correlate tracer uptake with immunohistochemical P-gp expression and chemotherapeutic response .
Q. How do researchers reconcile this compound’s species-specific PK differences in translational studies?
Conduct allometric scaling adjusted for interspecies differences in P-gp expression and metabolic enzymes (e.g., CYP3A4). Parallel in vitro assays using human/rodent hepatocytes and microsomes inform scaling accuracy .
Q. What strategies mitigate off-target effects of this compound in long-term dosing regimens?
Perform transcriptomic profiling (RNA-seq) to identify unintended pathway activation. In vivo toxicity studies in rodents should monitor hepatic/renal function and hematological parameters over 28-day cycles .
Methodological Frameworks
Q. How to apply the PICOT framework to this compound-based MDR reversal studies?
- Population : P-gp-overexpressing cancer cell lines or xenografts.
- Intervention : this compound ± chemotherapeutic co-administration.
- Comparison : Substrate drug alone or with non-targeted inhibitors.
- Outcome : Fold-change in IC₅₀, tumor growth inhibition, or bioavailability.
- Time : Acute (48–72 hr in vitro) vs. chronic (14–21 days in vivo) .
What FINER criteria ensure rigor in this compound research questions?
- Feasible : Adequate cell/animal models and analytical tools (e.g., LC-MS/MS).
- Interesting : Addresses mechanistic gaps (e.g., P-gp inhibition vs. apoptosis crosstalk).
- Novel : Explores understudied formulations (e.g., ASDs) or combinatorial targets.
- Ethical : Prioritizes humane animal endpoints and clinical relevance.
- Relevant : Aligns with NIH/NCI priorities on MDR and drug delivery .
Q. How to structure a mixed-methods study on this compound’s clinical potential?
- Quantitative : Randomized controlled trial (RCT) measuring pharmacokinetic endpoints.
- Qualitative : Semi-structured interviews with oncologists on this compound’s perceived utility.
- Integration : Convergent design where qualitative data explain RCT variability (e.g., patient adherence) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
